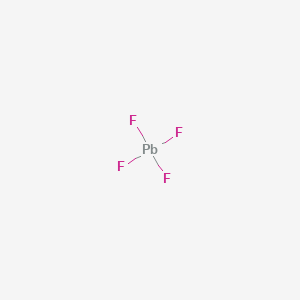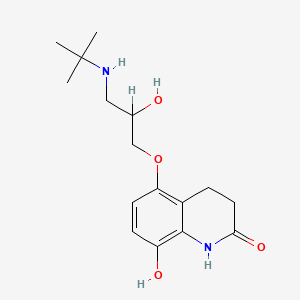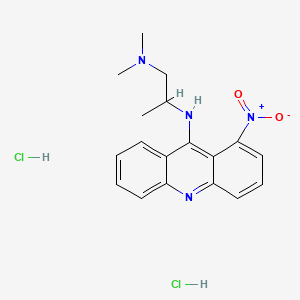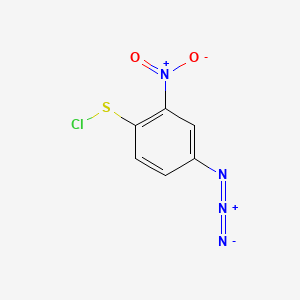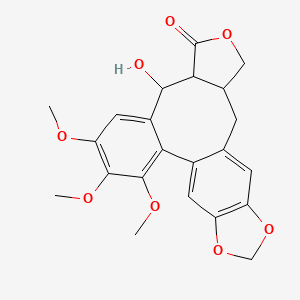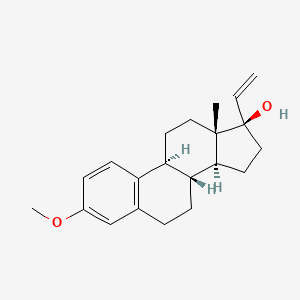
17-Vinylestradiol 3-methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-19-nor-17alpha-pregna-1,3,5(10),20-tetraen-17-ol is a steroid. It derives from a hydride of a pregnane.
Scientific Research Applications
Allylic Rearrangement in Steroidal Alcohols
- Study Overview : Krubiner et al. (1972) investigated the allylic rearrangement of 17-α-Vinylestradiol 3-methyl ether under the influence of vanadium (IV) chloride. This reaction produced a Δ17(20)-21-chloride compound, which was further modified into different side-chain structures (Krubiner, Perrotta, Lucas, & Oliveto, 1972).
Radioiodinated Ligands for Estrogen Receptor Studies
- Research Findings : Franke & Hanson (1984) synthesized and evaluated the 3-o-methyl ethers of radioiodinated vinylestradiol. These compounds were studied for their uptake in estrogen-receptor-containing tissues, revealing insights into tissue distribution and receptor binding dynamics (Franke & Hanson, 1984).
Synthesis and Biological Activity of Steroidal Derivatives
- Methodology and Outcomes : Windholz, Brown, & Patchett (1965) synthesized d,1-13-Phenyl-18-norestradiol 3-methyl ether. This study focused on the chemical synthesis process and explored potential modifications for creating different steroidal compounds (Windholz, Brown, & Patchett, 1965).
Steric Effects in Steroid Synthesis
- Research Insights : Hiraga (1965) observed steric effects during the synthesis of 18-methylestradiol 3-methyl ether. This research provided insights into the influence of methyl groups on steroid synthesis and biological activity (Hiraga, 1965).
Transcutaneous Penetration and Tissue Binding Studies
- Study Findings : Tresca, Ponsard, & Jayle (1977) explored the transcutaneous penetration and tissue binding of 17-methyl ether oestradiol. This study provided valuable information on the pharmacokinetics and tissue interactions of steroidal compounds (Tresca, Ponsard, & Jayle, 1977).
Chemical Properties of Norsteroids
- Research Contribution : McGinty & Djerassi (1958) discussed the chemical and biological properties of various norsteroids, including those related to 17-Vinylestradiol 3-methyl ether. This study contributed to the understanding of the structure-activity relationship in steroidal compounds (McGinty & Djerassi, 1958).
properties
CAS RN |
6885-48-9 |
|---|---|
Product Name |
17-Vinylestradiol 3-methyl ether |
Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethenyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H28O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h4,6,8,13,17-19,22H,1,5,7,9-12H2,2-3H3/t17-,18-,19+,20+,21+/m1/s1 |
InChI Key |
BFJGDRRSEQORFA-MJCUULBUSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CCC2(C=C)O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2(C=C)O)CCC4=C3C=CC(=C4)OC |
Other CAS RN |
6885-48-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



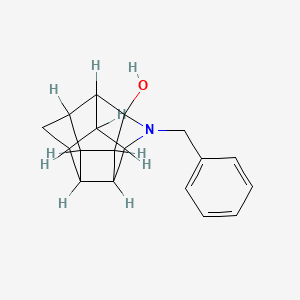
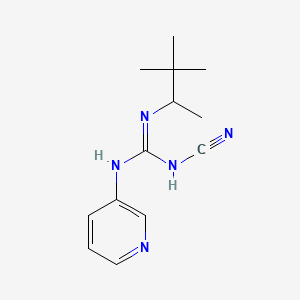
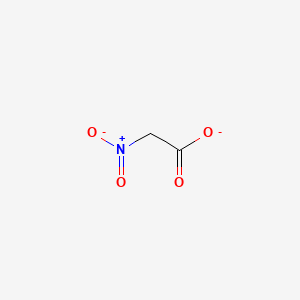
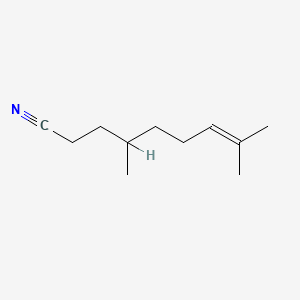
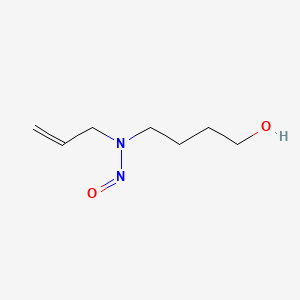
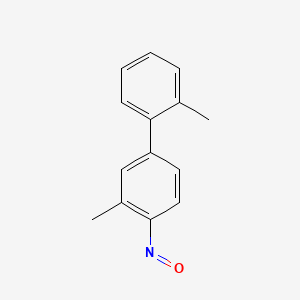
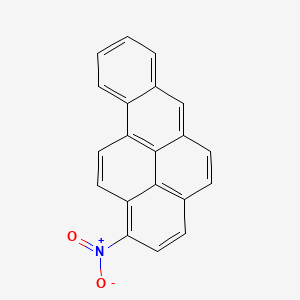
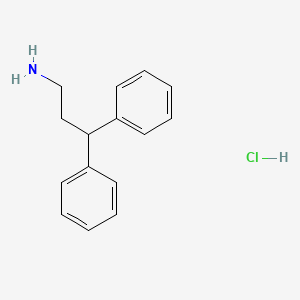
![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1208607.png)
